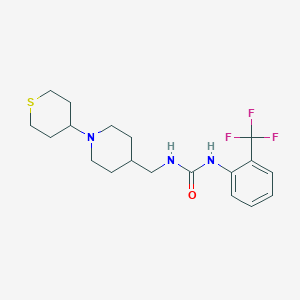

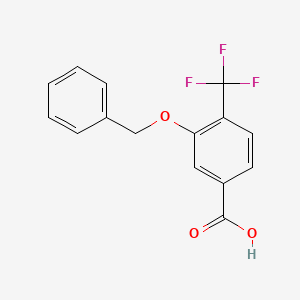

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzoxazepine derivative that has been synthesized through different methods.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound 7-chloro-4-(1,4-dioxan-2-ylmethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one belongs to the class of 1,4-benzoxazepin-3(2H)-ones. Research has focused on synthesizing various derivatives of this class, including 7-chloro-substituted analogs. These compounds are synthesized through reactions involving corresponding amino alcohols and COCl2 in the presence of Na2CO3. The reactivity of these compounds in different acid or basic media has been studied, contributing to the understanding of their chemical properties and potential applications in organic chemistry and pharmaceuticals (Fontanella & Mariani, 1975).

Material Science Applications

- A derivative of the benzoxazepine class, specifically 2-decyl-4,7-bis(3,3-didecyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepin-6-yl)-2H-benzo[d][1,2,3]triazole, has been explored in material science, particularly in the development of low bandgap black electrochromic copolymers. These copolymers, including (P(1-co-2)), are interesting for their ability to absorb virtually the entire visible spectrum and exhibit color changes under different states, indicating potential applications in smart materials and electronic devices (İçli et al., 2010).

Neuroprotective Activity

- In the field of neuroscience, derivatives of 1,4-benzoxazepin-5(4H)-one, similar to the specified compound, have been synthesized and studied for their affinity for the 5-HT1A receptor. Among these, a specific derivative exhibited remarkable neuroprotective activity in a transient middle cerebral artery occlusion model, suggesting potential therapeutic applications for neuroprotection and treatment of neurological conditions (Kamei et al., 2001).

Advanced Synthesis Techniques

- Advanced synthesis techniques have been developed for the derivatives of 1,4-benzothazepin-3(2H)ones, closely related to the specified compound. These techniques involve acylation and intramolecular nucleophilic substitution, followed by oxidation to obtain the desired derivatives. This research contributes to the development of more efficient and versatile methods for synthesizing complex organic compounds, which can be useful in pharmaceuticals and organic chemistry (Volovnenko et al., 2011).

Propiedades

IUPAC Name |

7-chloro-4-(1,4-dioxan-2-ylmethyl)-5H-1,4-benzoxazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClNO4/c15-11-1-2-13-10(5-11)6-16(14(17)9-20-13)7-12-8-18-3-4-19-12/h1-2,5,12H,3-4,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQLFRWPRSZUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CO1)CN2CC3=C(C=CC(=C3)Cl)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2431805.png)

![5-[3-(2,4-Dichlorophenoxy)propyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2431807.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431809.png)

![[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] 2-(4-ethoxyphenyl)acetate](/img/structure/B2431811.png)

![2-acetamido-4-(methylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2431813.png)

![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2431817.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2431824.png)

![N-(3-chloro-4-methylphenyl)-1-[(2-chlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2431826.png)